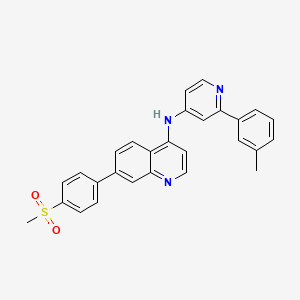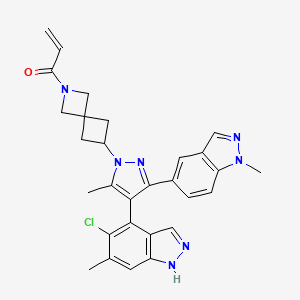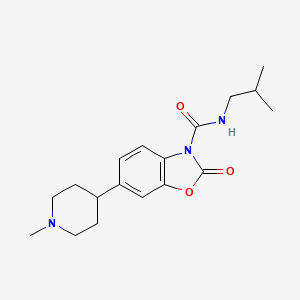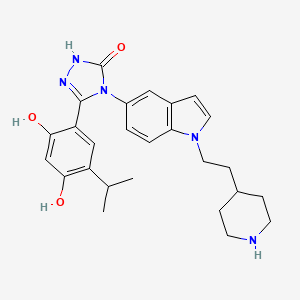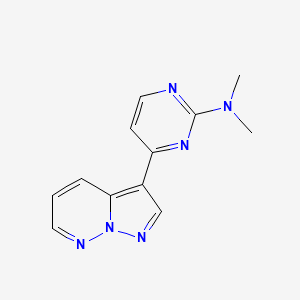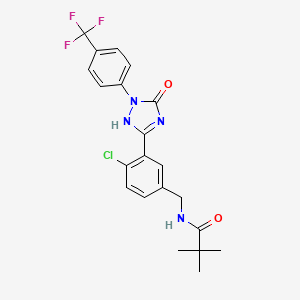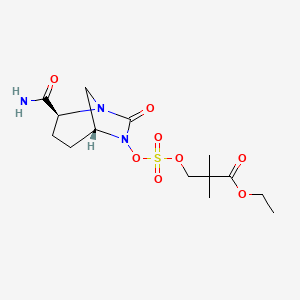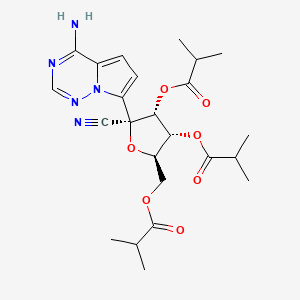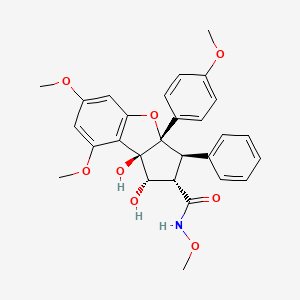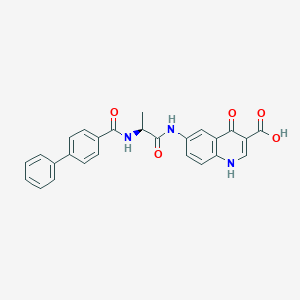
Bcl-xL antagonist 2
Übersicht
Beschreibung
Bcl-xL-Antagonist 2: ist eine Verbindung, die die Aktivität von Bcl-xL, einem Mitglied der Bcl-2-Proteinfamilie, hemmt. Diese Proteine sind wichtige Regulatoren der Apoptose, dem Prozess des programmierten Zelltods. Bcl-xL-Antagonist 2 ist besonders wichtig in der Krebsforschung, da er die Apoptose in Krebszellen induzieren kann, die Bcl-xL überexprimieren, wodurch möglicherweise die Resistenz gegen konventionelle Therapien überwunden wird .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Bcl-xL-Antagonist 2 umfasst typischerweise mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Funktionalisierung. Der genaue Syntheseweg kann variieren, umfasst aber häufig die Verwendung spezifischer Reagenzien und Katalysatoren, um die gewünschten chemischen Transformationen zu erreichen .
Industrielle Produktionsmethoden: Die industrielle Produktion von Bcl-xL-Antagonist 2 kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren und anderen fortschrittlichen Techniken zur Straffung des Produktionsprozesses umfassen .
Wissenschaftliche Forschungsanwendungen
Chemie: Bcl-xL-Antagonist 2 wird in der chemischen Forschung verwendet, um die Mechanismen der Apoptose und die Rolle von Bcl-xL beim Zellüberleben zu untersuchen .
Biologie: In der biologischen Forschung wird Bcl-xL-Antagonist 2 verwendet, um die an Zelltod und Überleben beteiligten Pfade zu untersuchen, insbesondere in Krebszellen .
Medizin: In der medizinischen Forschung wird Bcl-xL-Antagonist 2 als potenzielles Therapeutikum zur Behandlung von Krebsarten untersucht, die gegen konventionelle Therapien resistent sind .
Industrie: In der pharmazeutischen Industrie wird Bcl-xL-Antagonist 2 bei der Entwicklung neuer Medikamente eingesetzt, die auf die Bcl-2-Proteinfamilie abzielen .
Wirkmechanismus
Bcl-xL-Antagonist 2 übt seine Wirkung aus, indem er an das Bcl-xL-Protein bindet und so seine antiapoptotische Funktion hemmt. Dies führt zur Aktivierung proapoptotischer Proteine wie BAX und BAK, die wiederum die Permeabilisierung der äußeren Mitochondrienmembran und die Freisetzung von Cytochrom c fördern. Diese Kaskade aktiviert schließlich Caspasen, die Enzyme, die für die Ausführung der Apoptose verantwortlich sind .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bcl-xL antagonist 2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it often includes the use of specific reagents and catalysts to achieve the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and other advanced techniques to streamline the production process .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Bcl-xL-Antagonist 2 kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Nukleophile: Ammoniak, Hydroxidionen.
Elektrophile: Alkylhalogenide, Acylchloride.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu Ketonen oder Aldehyden führen, während Reduktion zu Alkoholen führen kann .
Wirkmechanismus
Bcl-xL antagonist 2 exerts its effects by binding to the Bcl-xL protein, thereby inhibiting its anti-apoptotic function. This leads to the activation of pro-apoptotic proteins such as BAX and BAK, which in turn promote mitochondrial outer membrane permeabilization and the release of cytochrome c. This cascade ultimately activates caspases, the enzymes responsible for executing apoptosis .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Navitoclax: Ein dualer Inhibitor von Bcl-2 und Bcl-xL, der in Kombinationstherapien für verschiedene Krebsarten eingesetzt wird.
Epigallocatechingallat: Eine natürliche Verbindung, die in grünem Tee vorkommt und Bcl-2 hemmt.
Curcumin: Eine in Kurkuma enthaltene Verbindung, die auch Bcl-2 hemmt.
Einzigartigkeit: Bcl-xL-Antagonist 2 ist einzigartig in seiner hohen Spezifität für Bcl-xL, was ihn zu einem wertvollen Werkzeug macht, um die spezifische Rolle von Bcl-xL bei der Apoptose zu untersuchen und gezielte Krebstherapien zu entwickeln .
Eigenschaften
IUPAC Name |
2-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S2/c26-18(24-20-22-15-6-1-2-7-17(15)30-20)13-5-3-4-12-8-9-25(10-14(12)13)21-23-16(11-29-21)19(27)28/h1-7,11H,8-10H2,(H,27,28)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCCZZHEZZPUGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC=C2C(=O)NC3=NC4=CC=CC=C4S3)C5=NC(=CS5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
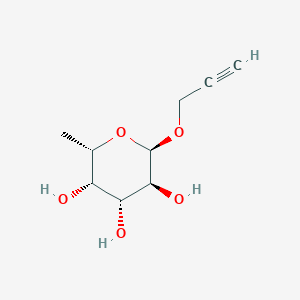
![[(2R,3R,4S,5S)-3,5,6-triacetyloxy-4-fluorooxan-2-yl]methyl acetate](/img/structure/B8217927.png)

